Neuropeptide AF (human)

Description

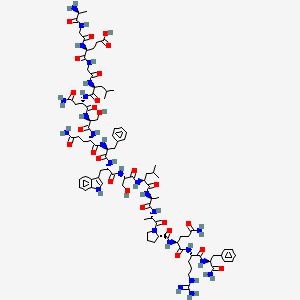

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98)/t47-,48-,49-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSIROANKWMSGC-KWFINLGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H132N26O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1978.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and history of Neuropeptide AF (human).

An In-depth Technical Guide to the Discovery and History of Human Neuropeptide AF

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide AF (NPAF) is a member of the RF-amide peptide family, first identified in the bovine brain in 1985. In humans, this 18-amino-acid peptide is derived from the same precursor as Neuropeptide FF (NPFF) and functions as an endogenous agonist for two G-protein coupled receptors, NPFF1 and NPFF2. NPAF is implicated in a variety of physiological processes, most notably pain modulation and the regulation of opioid signaling, making it a significant area of interest for therapeutic development. This guide provides a comprehensive overview of the discovery, history, and core technical data related to human Neuropeptide AF, including its biochemical properties, signaling pathways, and the experimental methodologies used for its characterization.

Discovery and History

The initial discovery of Neuropeptide AF was a result of research into endogenous peptides with similarities to the molluscan cardioexcitatory peptide FMRF-amide. In 1985, Yang and colleagues isolated two peptides from bovine brain extracts that cross-reacted with an antiserum against FMRF-amide[1]. One of these was an 18-amino acid peptide they named Neuropeptide AF (NPAF), with the sequence Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2[1]. The human form of NPAF was later identified and found to have a slightly different sequence: AGEGLNSQFWSLAAPQRF-NH2[2][3][4].

Subsequent research revealed that NPAF, along with the related Neuropeptide FF (NPFF), is derived from a common precursor protein encoded by the NPFF gene[5][6]. The identification of the cognate receptors for these peptides, NPFF1 and NPFF2, in 2000 was a significant breakthrough in understanding their physiological roles[7][8]. These receptors were initially identified as orphan G-protein coupled receptors, with HLWAR77 being the designation for what is now known as an NPFF receptor[7].

Biochemical and Molecular Characteristics

Human Neuropeptide AF is an 18-amino acid peptide with a C-terminal amidation, a common feature of many neuropeptides that is crucial for their biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | AGEGLNSQFWSLAAPQRF-NH2 | [2][3][4][9] |

| Molecular Weight | 1978.19 g/mol | [2][3] |

| Chemical Formula | C90H132N26O25 | [2][3][4] |

| Precursor Gene | NPFF | [5][6] |

Signaling Pathways

Neuropeptide AF exerts its effects by binding to and activating two G-protein coupled receptors: NPFF1 and NPFF2[7][10][11]. These receptors are coupled to inhibitory G-proteins of the Gi/Go family.

Upon agonist binding, the activated Gi/Go protein dissociates, leading to two primary downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ-subunit complex can directly interact with and modulate the activity of ion channels, particularly N-type voltage-gated calcium channels.

The net effect of NPAF receptor activation is a modulation of neuronal excitability and neurotransmitter release.

Caption: Signaling pathway of Neuropeptide AF.

Experimental Protocols

Isolation of Neuropeptide AF from Bovine Brain (Adapted from Yang et al., 1985)

This protocol outlines the key steps for the initial isolation of NPAF.

Caption: Workflow for the isolation of Neuropeptide AF.

Methodology:

-

Tissue Extraction: Bovine brain tissue is homogenized in an acidic solution to inactivate proteases and extract peptides.

-

Clarification: The homogenate is centrifuged at high speed to remove cellular debris, and the supernatant containing the peptides is collected.

-

Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography to separate molecules based on size.

-

Radioimmunoassay (RIA): Fractions are screened for FMRF-amide-like immunoreactivity using a specific antiserum.

-

Cation Exchange Chromatography: Immunoreactive fractions are pooled and further purified by cation exchange chromatography, separating peptides based on their net positive charge.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC, yielding highly purified NPAF.

-

Sequencing: The amino acid sequence of the purified peptide is determined by gas-phase sequencing.

Aequorin-Based Functional Assay for NPFF Receptor Activation (Adapted from Elshourbagy et al., 2000)

This assay measures the increase in intracellular calcium upon receptor activation in a recombinant cell line.

Methodology:

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to co-express the NPFF receptor of interest (NPFF1 or NPFF2), a promiscuous G-protein alpha subunit (e.g., Gα16), and apoaequorin (the protein component of aequorin)[12].

-

Aequorin Reconstitution: Cells are incubated with coelenterazine, the substrate for aequorin, in the dark to allow for the reconstitution of the functional photoprotein[12].

-

Ligand Stimulation: The cell suspension is exposed to varying concentrations of NPAF or other test ligands.

-

Luminescence Detection: Activation of the NPFF receptor by NPAF leads to a G-protein-mediated increase in intracellular calcium. This calcium binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of a flash of light.

-

Data Analysis: The luminescence is measured using a luminometer, and dose-response curves are generated to determine the potency (EC50) of the ligands.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of NPAF and other ligands to the NPFF receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the NPFF receptor.

-

Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [125I]-EYF) is used[12].

-

Competitive Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled competitor ligands (e.g., NPAF).

-

Separation and Counting: The reaction is terminated, and bound radioligand is separated from unbound radioligand. The amount of radioactivity bound to the membranes is quantified.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following NPFF receptor activation.

Methodology:

-

Cell Culture: Cells expressing the NPFF receptor are cultured.

-

Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Ligand Treatment: The cells are co-incubated with forskolin and varying concentrations of NPAF.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or AlphaScreen) or other detection methods.

-

Data Analysis: The ability of NPAF to inhibit forskolin-stimulated cAMP accumulation is quantified, and the potency (IC50) is determined.

Quantitative Data Summary

The following table summarizes key quantitative data for human Neuropeptide AF at its receptors.

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| Ki (Binding Affinity) | NPFF2 (HLWAR77) | 0.22 nM | CHO | Radioligand Binding ([125I]-EYF) | [12] |

| EC50 (Functional Potency) | NPFF2 (HLWAR77) | 0.70 ± 0.10 nM | CHO | Aequorin Assay | [12] |

| Kd (Dissociation Constant) | hNPFFR2 | 0.37 nM | - | - | [8] |

Conclusion

Since its discovery, Neuropeptide AF has emerged as a crucial player in the complex network of neuropeptidergic signaling, particularly in the context of pain and opioid pharmacology. The development of specific experimental protocols has been instrumental in elucidating its function and signaling pathways. For researchers and drug development professionals, a thorough understanding of the history, biochemical properties, and technical methodologies associated with NPAF is essential for leveraging this system for novel therapeutic interventions. The continued investigation into the NPFF system holds promise for the development of new analgesics and modulators of opioid function with potentially improved side-effect profiles.

References

- 1. Isolation, sequencing, synthesis, and pharmacological characterization of two brain neuropeptides that modulate the action of morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide AF (human) (CAS 192387-38-5): R&D Systems [rndsystems.com]

- 3. genscript.com [genscript.com]

- 4. qyaobio.com [qyaobio.com]

- 5. uniprot.org [uniprot.org]

- 6. Neuropeptide FF - Wikipedia [en.wikipedia.org]

- 7. phoenixbiotech.net [phoenixbiotech.net]

- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. tansobio.com [tansobio.com]

- 12. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Human Neuropeptide AF: Sequence, Structure, and Function

This technical guide provides a comprehensive overview of human Neuropeptide AF (NPAF), an endogenous antiopioid peptide implicated in a variety of physiological processes, including pain modulation, endocrine function, and metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development.

Amino Acid Sequence and Physicochemical Properties

Human Neuropeptide AF is an 18-amino acid peptide with a C-terminal amidation, a common feature among bioactive neuropeptides. The primary sequence is as follows:

Sequence: Ala-Gly-Glu-Gly-Leu-Asn-Ser-Gln-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2[1] One-Letter Code: AGEGLNSQFWSLAAPQRF-NH2[2]

This peptide belongs to the RFamide family, characterized by the C-terminal Arginine-Phenylalanine-amide motif.[3] NPAF, along with Neuropeptide FF (NPFF), is derived from the precursor protein NPFFA.[4]

Table 1: Physicochemical Properties of Human Neuropeptide AF

| Property | Value | Reference |

| Molecular Formula | C90H132N26O25 | [1] |

| Molecular Weight | 1978.17 Da | [1] |

| CAS Number | 192387-38-5 | [1] |

Neuropeptide AF Structure

As of late 2025, no experimentally determined three-dimensional structure of human Neuropeptide AF has been deposited in the Protein Data Bank (PDB). Neuropeptides are often highly flexible in aqueous solution, making crystallization for X-ray crystallography challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful technique for determining the solution-state structures of peptides of this size.

General Structure of RFamide Peptides

While a specific structure for NPAF is unavailable, studies on other RFamide peptides suggest that the C-terminal RF-NH2 motif is crucial for receptor binding and biological activity. The N-terminal region often contributes to receptor subtype selectivity and potency. The flexibility of the peptide backbone allows it to adopt a specific conformation upon binding to its receptor.

Biological Activity and Signaling Pathways

Neuropeptide AF exerts its biological effects by acting as an agonist at two G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFF1) and Neuropeptide FF Receptor 2 (NPFF2).[5][6] It is one of the endogenous ligands for these receptors, which are also known as GPR147 and GPR74, respectively.[4]

Quantitative Receptor Binding and Functional Data

Human NPAF is a potent agonist at the human NPFF2 receptor. The following table summarizes key quantitative data from studies using recombinant cell systems.

Table 2: Receptor Binding Affinity and Functional Potency of Human NPAF

| Parameter | Receptor Subtype | Value (nM) | Cell Line | Reference |

| Inhibition Constant (Ki) | human NPFF2 | 0.22 | CHO | [3][7] |

| Half Maximal Effective Concentration (EC50) | human NPFF2 | 0.70 ± 0.10 | CHO (Aequorin Assay) | [3] |

Signaling Pathways

The NPFF receptors are primarily coupled to inhibitory G proteins of the Gi/o family.[3][8] Activation of these receptors by NPAF initiates several downstream signaling cascades. A key function of NPAF is its role as an "antiopioid" peptide, modulating the activity of the opioid system.[1][3]

-

Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This response can be abolished by pertussis toxin, which uncouples Gi/o proteins from their receptors.[3][8]

-

Modulation of Ion Channels: NPFF receptor activation is coupled to the regulation of voltage-gated N-type Calcium channels. Specifically, NPFF2 receptor stimulation can counteract the inhibition of N-type Ca2+ channels induced by opioid receptor activation.

-

Interaction with Opioid Receptors: A significant aspect of NPAF and NPFF signaling is the modulation of opioid receptor function. This is thought to occur through a yet-to-be-fully-elucidated molecular mechanism, which may involve the heteromerization of NPFF2 and mu-opioid receptors.

Caption: Signaling pathway of the Neuropeptide FF/AF system.

Experimental Protocols

The characterization of neuropeptides like NPAF involves a multi-step process encompassing identification, sequencing, structural analysis, and functional validation.

General Workflow for Neuropeptide Discovery and Characterization

Caption: Experimental workflow for neuropeptide characterization.

Protocol for Neuropeptide Sequencing via Mass Spectrometry

Mass spectrometry is the primary method for high-throughput and sensitive sequencing of neuropeptides from complex biological samples.

-

Sample Preparation: Extract peptides from the tissue of interest (e.g., human hypothalamus) using an appropriate acidic buffer to precipitate larger proteins and solubilize peptides.

-

Purification: Subject the crude peptide extract to multi-dimensional high-performance liquid chromatography (HPLC), typically starting with reversed-phase chromatography, to separate the complex mixture into simpler fractions.

-

Mass Analysis (MS): Analyze the purified fractions using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to determine the precise mass-to-charge ratio (m/z) of the intact peptides.

-

Tandem Mass Spectrometry (MS/MS): Select peptide ions of interest for fragmentation (e.g., via collision-induced dissociation). The resulting fragment ion spectrum provides information about the amino acid sequence.

-

Data Analysis: Use de novo sequencing algorithms to piece together the amino acid sequence directly from the MS/MS fragmentation pattern.[8] This approach is crucial for identifying novel peptides not present in existing protein databases. Alternatively, use database search algorithms (e.g., Mascot) to match experimental spectra against theoretical spectra generated from genomic or proteomic databases.[8]

Protocol for Neuropeptide Structure Determination via NMR

NMR spectroscopy is used to determine the three-dimensional structure of peptides in a solution that mimics a physiological environment.

-

Sample Preparation: Synthesize the peptide of interest (in this case, NPAF) with uniform isotopic labeling (¹³C and ¹⁵N) to enhance NMR signal sensitivity and resolution. Dissolve the labeled peptide in a suitable solvent, often a water/trifluoroethanol mixture, to promote the formation of stable secondary structures.

-

NMR Data Acquisition: Perform a series of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Resonance Assignment: Use the through-bond correlation experiments (COSY, TOCSY) to assign specific NMR signals to each atom in the peptide's backbone and side chains.

-

Structural Constraint Generation: The Nuclear Overhauser Effect (NOE) is a key phenomenon where the proximity of two protons (typically < 5 Å) results in a cross-peak in a NOESY spectrum. The intensity of these peaks is inversely proportional to the distance between the protons. Measure the volumes of a large number of NOE cross-peaks to generate a set of interproton distance restraints.

-

Structure Calculation: Employ computational methods, such as simulated annealing or molecular dynamics, using software like XPLOR or CYANA. These programs calculate a family of 3D structures that are consistent with the experimentally derived distance restraints. The resulting ensemble of low-energy structures represents the conformational space occupied by the peptide in solution.

Protocol for Receptor Binding Assay

Receptor binding assays are used to determine the affinity (e.g., Ki) of a ligand for its receptor. This protocol describes a competitive binding assay.

-

Cell Culture and Membrane Preparation: Culture a cell line (e.g., CHO or HEK293) stably expressing the human NPFF receptor of interest (NPFF1 or NPFF2). Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.

-

Radioligand: Use a high-affinity, radioactively labeled ligand for the NPFF receptor (e.g., [¹²⁵I]-EYF).[3]

-

Competitive Binding: In a series of tubes, incubate the cell membranes with a fixed, low concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (human NPAF).

-

Incubation and Separation: Allow the binding to reach equilibrium. Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (NPAF) concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of NPAF that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. journals.ed.ac.uk [journals.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of a human receptor for neuropeptide FF and related peptides [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tansobio.com [tansobio.com]

- 8. genecards.org [genecards.org]

The Precursor Protein for Human Neuropeptide AF and Neuropeptide FF: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursor protein for human Neuropeptide AF (NPAF) and Neuropeptide FF (NPFF), encoded by the NPFF gene. This document details the biochemical properties of the precursor and its bioactive peptide products, their tissue distribution, and the signaling pathways they modulate. Furthermore, it offers detailed protocols for key experimental techniques relevant to the study of this neuropeptide system.

Introduction to the Human Pro-Neuropeptide FF (pro-NPFF) Protein

The human pro-NPFF protein is the precursor to a family of RF-amide neuropeptides, including NPAF and NPFF. These peptides are implicated in a wide array of physiological processes, including pain modulation, cardiovascular regulation, and opioid system interaction.[1] The pro-NPFF protein undergoes post-translational processing to yield several bioactive peptides, which then exert their effects through two primary G protein-coupled receptors, NPFFR1 and NPFFR2.[2]

Biochemical Properties and Processing

The human NPFF gene encodes a preproprotein of 113 amino acids with a molecular weight of approximately 12.4 kDa.[3] Following the cleavage of a signal peptide, the resulting pro-NPFF protein is further processed to generate NPAF, NPFF, and Neuropeptide SF (NPSF). A key post-translational modification for the bioactivity of these peptides is the amidation of their C-terminal phenylalanine residue.

Table 1: Physicochemical Properties of Human Pro-NPFF and Derived Peptides

| Feature | Pro-NPFF Protein | Neuropeptide AF (NPAF) | Neuropeptide FF (NPFF) | SQA-NPFF |

| Amino Acid Sequence | MLLGFLFVSLCLGAVLGPSQGFLFQPQRFGRNTQGSWRNEWLSPRAGEGLNSQFWSLAAPQRFGKK | AGEGLNSQFWSLAAPQRF-NH₂ | FLFQPQRF-NH₂ | SQAFLFQPQRF-NH₂ |

| Molecular Weight (Da) | 12,440[3] | ~2097 | 1081.28[4] | 1367.57[5] |

| Post-Translational Modifications | Signal peptide cleavage, Proteolytic processing | C-terminal amidation | C-terminal amidation | C-terminal amidation |

Proteolytic Cleavage of Pro-NPFF

The generation of bioactive peptides from the pro-NPFF precursor involves cleavage at specific basic amino acid residues. The precise cleavage sites are critical for the formation of the final peptide sequences.

Tissue Distribution of Human NPFF mRNA

The expression of the NPFF gene is predominantly observed in the central nervous system, with notable levels in various brain regions and the spinal cord. Lower levels of expression are also detected in some peripheral tissues. The Genotype-Tissue Expression (GTEx) project provides quantitative data on gene expression across a wide range of human tissues.[6][7]

Table 2: Expression of NPFF mRNA in Human Tissues (GTEx V8)

| Tissue | Median TPM (Transcripts Per Million) |

| Brain - Spinal cord (cervical c-1) | 15.7 |

| Brain - Substantia nigra | 3.5 |

| Brain - Hypothalamus | 2.1 |

| Brain - Amygdala | 1.1 |

| Pituitary | 0.8 |

| Adrenal Gland | 0.5 |

| Testis | 0.4 |

| Colon - Transverse | 0.3 |

| Small Intestine - Terminal Ileum | 0.2 |

| Uterus | 0.1 |

Data sourced from the GTEx Portal.[6][8] TPM values indicate the relative abundance of the transcript in a given tissue.

Signaling Pathways of NPFF Receptors

NPAF and NPFF exert their biological effects by binding to two G protein-coupled receptors: NPFFR1 and NPFFR2. These receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence for NPFFR2 coupling to Gαs and Gαq proteins, which can stimulate adenylyl cyclase and activate phospholipase C, respectively, leading to an increase in intracellular calcium.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioimmunoassay of human serum antibody specific for adenovirus type 5-purified fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 7. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to Neuropeptide AF Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Neuropeptide AF (NPAF) and related peptides to their receptors. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support research and development in this area.

Introduction to Neuropeptide AF and its Receptors

Neuropeptide AF (NPAF) and the closely related Neuropeptide FF (NPFF) are mammalian neuropeptides that belong to the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1][2] These peptides are derived from a common precursor, pro-NPFFA.[1][3] Another related group of peptides, including Neuropeptide VF (NPVF), originates from the pro-NPFFB precursor.[3][4]

These neuropeptides exert their physiological effects by binding to two G-protein coupled receptors (GPCRs):

The NPFF system is implicated in a wide range of physiological functions, including pain modulation, cardiovascular regulation, hormonal control, and energy homeostasis.[3][6][7] Notably, it has a significant modulatory effect on the opioid system, influencing analgesia and tolerance.[2][3] Peptides derived from the NPFFA precursor (NPAF, NPFF) generally show a higher affinity for the NPFF2 receptor, while those from the NPVF precursor tend to prefer the NPFF1 receptor.[3][8]

Receptor Signaling Pathways

NPFF receptors are coupled to heterotrimeric G-proteins and modulate intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, though other pathways are also activated.

Primary Signaling Pathway (Gαi/o Coupling): Both NPFF1 and NPFF2 receptors predominantly couple to inhibitory G-proteins (Gαi/o).[3] Upon ligand binding, the receptor activates the G-protein, causing the Gαi/o subunit to dissociate and inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action is a key mechanism underlying many of the neuromodulatory effects of NPAF and NPFF.

Alternative Signaling Pathways:

-

Gαs and Gαq Coupling: There is evidence that NPFF receptors, particularly NPFFR2, can also couple to stimulatory Gαs proteins, leading to an increase in adenylyl cyclase activity in certain tissues.[9] Weak binding may also activate an atypical Gαq-phospholipase C pathway.[9]

-

MAPK/ERK Pathway: Activation of the NPFF2 receptor has been shown to stimulate neurite outgrowth through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[10][11]

Binding Affinity and Kinetics Data

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Kinetics describes the rates of association (kon) and dissociation (koff) of the ligand-receptor complex.

The following tables summarize published binding affinity data for various ligands at human NPFF receptors.

Table 1: Binding Affinity (Kd) of NPFF Ligands

| Ligand | Receptor | Cell Line | Kd (nM) | Reference |

|---|---|---|---|---|

| NPFF | hNPFFR1 | - | 1.13 | [2] |

| NPFF | hNPFFR2 | - | 0.37 | [2] |

| [¹²⁵I]-EYF | NPFFR | CHO | 0.06 | [1] |

| [¹²⁵I]DYLMeFQPQRFamide | Rat NPFF Receptor | Spinal Cord | 0.07 |[12] |

Table 2: Competitive Binding Affinities (Ki) of NPFF-Related Peptides Data from CHO cells expressing a human NPFF receptor, using [¹²⁵I]-EYF as the radioligand.[1]

| Competing Ligand | Ki (nM) |

| Human NPAF | 0.22 |

| SQA-NPFF | 0.29 |

| NPFF | 0.30 |

| 1DMe | 0.31 |

| EYW-NPSF | 0.32 |

| QFW-NPSF | 0.35 |

| Met-enk-RF-NH₂ | 3.25 |

| FMRF-NH₂ | 10.5 |

| NPSF | 12.1 |

Experimental Protocols

Accurate determination of binding parameters is crucial for drug development. The following sections detail standard protocols for assessing receptor binding affinity and kinetics.

Radioligand binding assays are the gold standard for quantifying the affinity of ligands for their target receptors.[13] A typical competitive binding experiment is performed to determine the Ki of an unlabeled test compound.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the NPFF receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[14]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[14]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]

-

Determine the protein concentration using a standard method like the BCA assay.

-

-

Binding Incubation:

-

In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-EYF or [¹²⁵I]DYLMeFQPQRFamide), and varying concentrations of the unlabeled competing ligand.[1][14]

-

For determining total binding, omit the competing ligand.

-

For determining non-specific binding, add a high concentration of an unlabeled reference ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[14]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[14]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the trapped radioactivity using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

References

- 1. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Neuropeptide VF precursor - Wikipedia [en.wikipedia.org]

- 5. journals.ed.ac.uk [journals.ed.ac.uk]

- 6. Neuropeptide FF - Wikipedia [en.wikipedia.org]

- 7. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 12. Characterization of a potent agonist for NPFF receptors: binding study on rat spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Tissue and Cellular Localization of Neuropeptide AF in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide AF (NPAF) is a member of the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. In humans, NPAF is derived from the same precursor protein as Neuropeptide FF (NPFF), encoded by the NPFFA gene. These neuropeptides are implicated in a wide array of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis. Understanding the precise tissue and cellular distribution of NPAF is critical for elucidating its physiological roles and for the development of novel therapeutics targeting its signaling pathways.

This technical guide provides a comprehensive overview of the current knowledge on the tissue and cellular localization of Neuropeptide AF in humans. It includes quantitative data on its expression, detailed experimental methodologies for its detection, and a review of its signaling pathways.

Data Presentation: Quantitative Expression of Neuropeptide AF and its Receptors

Quantitative data for Neuropeptide AF (NPAF) peptide concentrations in human tissues is not extensively available in the literature. However, the expression of the mRNA for its receptors, Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2), has been quantified in various human tissues, providing an indirect measure of the potential sites of NPAF action.

| Tissue | NPFFR1 mRNA Expression (% of Spinal Cord) | NPFFR2 mRNA Expression (% of Placenta) |

| Spinal Cord | 100% | - |

| Placenta | - | 100% |

| Amygdala | 44% | 27% |

| Hippocampus | 45% | 7% |

| Hypothalamus | 21% | 2% |

| Cerebellum | 20% | Trace |

| Lung | 7% | 1% |

| Pituitary | 2% | - |

| Kidney | 1% | 1% |

| Pancreas | Trace | 1% |

| Heart | Trace | Trace |

| Liver | Trace | Trace |

| Data adapted from a study on the gene expression of human NPFF receptors. Note: mRNA levels are expressed as a percentage of the highest expressing tissue for each receptor.[1] |

In addition to receptor mRNA expression, NPAF has been identified in human cerebrospinal fluid (CSF), indicating its presence and potential function within the central nervous system[2]. Mass spectrometry-based methods are emerging as a powerful tool for the quantitative analysis of neuropeptides like NPAF in complex biological samples[3][4][5][6][7].

Tissue and Cellular Localization

The biological effects of NPAF are mediated by its interaction with two G protein-coupled receptors, NPFFR1 (also known as GPR147) and NPFFR2 (also known as GPR74)[1][8]. Therefore, the localization of these receptors provides strong evidence for the sites of NPAF activity.

Central Nervous System

The NPFF system is widely distributed throughout the central nervous system, with distinct patterns for each receptor subtype.

-

NPFFR1 is broadly expressed in the brain, with the highest concentrations found in the limbic system and the hypothalamus. This distribution suggests a role for NPAF in neuroendocrine functions[8][9].

-

NPFFR2 is found in high density in the superficial layers of the spinal cord, implicating it in the modulation of pain and sensory input[8][9]. Immunohistochemical studies in the human brain have identified NPFFR2-positive neurons in the forebrain and medulla oblongata[10].

While direct immunohistochemical data for NPAF in the human brain is limited, studies on the broader class of NPFF-immunoreactive neurons in the human forebrain show extensive localization within neurochemical circuits, including high numbers of positive neurons in the dorsomedial hypothalamic nucleus and a dense plexus of fibers in the bed nucleus of the stria terminalis[11]. The co-localization of neuropeptides within the human hypothalamus and spinal cord is a complex area of study, with techniques like double immunolabeling being employed to understand these relationships[12][13][14].

Peripheral Tissues

The expression of NPFF receptors is not confined to the central nervous system. As indicated in the quantitative data table, mRNA for both receptors is found in various peripheral tissues. Notably, NPFFR2 mRNA is most abundantly expressed in the placenta[1]. The presence of NPFF receptors in peripheral tissues suggests that NPAF may have roles in a variety of physiological processes outside of the brain and spinal cord, including potential involvement in the immune system and metabolic regulation[1].

Experimental Protocols

The detection and quantification of Neuropeptide AF and its receptors in human tissues rely on several key experimental techniques.

Immunohistochemistry (IHC)

Immunohistochemistry is a powerful technique for visualizing the precise cellular and subcellular localization of NPAF and its receptors within tissue sections.

Workflow for Immunohistochemistry:

Caption: A generalized workflow for immunohistochemical staining.

Detailed Methodological Considerations for NPAF IHC:

-

Tissue Preparation: For human brain tissue, a common procedure involves fixation in 4% paraformaldehyde, followed by cryoprotection and sectioning on a cryostat or vibratome. Paraffin embedding can also be used and may offer superior morphology[15].

-

Antigen Retrieval: This step is crucial for unmasking the epitope, especially in formalin-fixed paraffin-embedded tissues. Heat-induced epitope retrieval (HIER) using citrate buffer is a common method[16].

-

Antibody Selection: The choice of a highly specific and validated primary antibody is critical. While antibodies specifically validated for human NPAF in IHC are not widely documented, an antibody against human NPAF (H-048-40 from Phoenix Pharmaceuticals) has been reported to work for IHC in rat brain tissue[1]. Antibody validation is a critical step to ensure specificity[17].

-

Detection System: Both chromogenic (e.g., using horseradish peroxidase and DAB) and fluorescent (e.g., using fluorophore-conjugated secondary antibodies) detection systems can be employed. Confocal microscopy is often used for co-localization studies with fluorescent labels[12].

In Situ Hybridization (ISH)

In situ hybridization is used to detect the mRNA encoding the NPAF precursor protein, providing information about which cells are actively synthesizing the peptide.

Workflow for In Situ Hybridization:

Caption: A generalized workflow for in situ hybridization.

Detailed Methodological Considerations for NPAF ISH:

-

Probe Design: A specific antisense oligonucleotide or riboprobe complementary to the human NPFFA mRNA sequence is required. The specificity of the probe should be confirmed through sequence analysis and appropriate controls (e.g., a sense probe)[5][17][18].

-

Labeling and Detection: Probes can be labeled with radioisotopes (e.g., 35S) for autoradiographic detection or with non-radioactive labels like digoxigenin (DIG) for chromogenic or fluorescent detection[15][19].

-

Application in Human Tissue: ISH has been successfully used to study the expression of various neuropeptide genes in post-mortem human brain tissue, including the hypothalamus[5].

Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive and quantitative method for measuring the concentration of NPAF in biological fluids and tissue extracts.

Workflow for Radioimmunoassay:

Caption: A generalized workflow for competitive radioimmunoassay.

Detailed Methodological Considerations for NPAF RIA:

-

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled NPAF competes with the unlabeled NPAF in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled NPAF in the sample[13][20].

-

Reagents: A specific antibody to NPAF, radiolabeled NPAF (typically with 125I), and NPAF standards are required. A commercially available RIA kit for human NPAF is offered by Phoenix Pharmaceuticals[1][6][9][11][21][22].

-

Sample Preparation: For tissue samples, an efficient extraction method is necessary to isolate the neuropeptide while preserving its immunoreactivity. Boiling in acetic acid with protease inhibitors has been shown to be effective for other neuropeptides[23]. For plasma samples, collection in the presence of protease inhibitors and subsequent extraction may be required[9][24].

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled NPAF to allow for the quantification of the peptide in unknown samples.

Signaling Pathways of Neuropeptide AF

NPAF exerts its biological effects by binding to NPFFR1 and NPFFR2, which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a cellular response.

NPFFR1 and NPFFR2 Signaling

Both NPFFR1 and NPFFR2 are primarily coupled to inhibitory G proteins of the Gαi/o family[25]. Activation of these receptors by NPAF leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[8].

Caption: Primary signaling pathway of NPAF via NPFFR1 and NPFFR2.

In addition to the primary Gαi/o-mediated pathway, there is evidence for alternative signaling mechanisms:

-

Gαs Coupling: In certain regions of the mouse brain, NPFFR2 has been shown to couple to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase and an increase in cAMP levels[25].

-

Gαq Coupling: NPFF can weakly bind to the Mas receptor, which is coupled to Gαq, potentially activating the phospholipase C (PLC) signaling pathway[25].

-

Modulation of Ion Channels: NPFF receptors are also known to be coupled to voltage-gated N-type Ca2+ channels[8].

The downstream effects of these signaling pathways can include the regulation of the MAPK cascade and modulation of neuronal excitability[1]. The interplay between these different signaling cascades contributes to the diverse physiological effects of NPAF.

Conclusion

Neuropeptide AF is an important signaling molecule with a widespread but discretely localized system of receptors in both the central and peripheral nervous systems of humans. While quantitative data on the peptide itself remains to be fully elucidated, the distribution of its receptors, NPFFR1 and NPFFR2, provides a strong framework for understanding its potential sites of action. The methodologies outlined in this guide, including immunohistochemistry, in situ hybridization, and radioimmunoassay, are essential tools for further investigating the precise localization and function of NPAF. A deeper understanding of the NPAF signaling pathways will be crucial for the development of targeted therapies for a range of conditions, from pain and opioid addiction to metabolic and cardiovascular disorders. Further research is needed to fully map the cellular and subcellular distribution of NPAF in human tissues and to unravel the complexities of its signaling networks.

References

- 1. Neuropeptide FF receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Identification of neuropeptide FF-related peptides in human cerebrospinal fluid by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. In situ hybridization histochemistry in the human hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phoenixpeptide.com [phoenixpeptide.com]

- 7. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. phoenixbiotech.net [phoenixbiotech.net]

- 10. NPFFR2 neuropeptide FF receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. phoenixpeptide.com [phoenixpeptide.com]

- 12. genecards.org [genecards.org]

- 13. Substance P, enkephalins, somatostatin, cholecystokinin, oxytocin, and vasopressin in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The human spinal cord: substance P and methionine-enkephalin immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The in situ hybridization and immunocytochemistry techniques for characterization of cells expressing specific mRNAs in paraffin-embedded brains - Research - Institut Pasteur [research.pasteur.fr]

- 16. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In situ hybridization of putative somatostatin mRNA within hypothalamus of the rat using synthetic oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In situ hybridization of the vasopressin mRNA in the rat hypothalamus by use of a synthetic oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An immunohistochemical and quantitative examination of dorsal root ganglion neuronal subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on the cellular localization of spinal cord substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. phoenixbiotech.net [phoenixbiotech.net]

- 22. phoenixbiotech.net [phoenixbiotech.net]

- 23. Exploration of human cerebrospinal fluid: A large proteome dataset revealed by trapped ion mobility time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunohistochemical analysis of the localization of neuropeptides in the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Neuropeptide AF: A Key Modulator in Opioid Tolerance and Dependence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic opioid use is plagued by the development of tolerance, requiring escalating doses to achieve the same analgesic effect, and physical dependence, leading to a severe withdrawal syndrome upon cessation of use. Emerging evidence points to the involvement of endogenous anti-opioid systems in these phenomena. This technical guide delves into the role of Neuropeptide AF (NPAF), a member of the Neuropeptide FF (NPFF) family, in the modulation of opioid tolerance and dependence. We will explore its interaction with the opioid system, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the NPAF system for novel therapeutic strategies in pain management and addiction.

Introduction to Neuropeptide AF and the NPFF System

Neuropeptide AF (NPAF) is an 18-amino-acid peptide that, along with the shorter Neuropeptide FF (NPFF), is derived from the pro-NPFFA precursor protein.[1] Both NPAF and NPFF belong to the RF-amide peptide family and are considered key players in an endogenous anti-opioid system.[1][2] This system is hypothesized to be a homeostatic mechanism that counteracts the effects of endogenous and exogenous opioids.[3][4] The prevailing theory suggests that chronic opioid administration leads to an upregulation of the NPFF system, contributing to the development of tolerance and the manifestation of withdrawal symptoms upon opioid discontinuation.[3]

NPAF and NPFF exert their effects through two G protein-coupled receptors: Neuropeptide FF receptor 1 (NPFFR1), also known as GPR147, and Neuropeptide FF receptor 2 (NPFFR2), also known as GPR74.[1][3] While NPFF binds with high affinity to both receptors, peptides derived from the pro-NPFFA precursor, such as NPAF, generally exhibit a higher affinity for the NPFFR2 subtype.[3]

Quantitative Data on Neuropeptide AF and its Receptors

Quantitative understanding of the interaction between NPAF and its receptors is crucial for elucidating its physiological role. The following tables summarize the available in vitro data for human NPAF.

Table 1: Binding Affinity of Human Neuropeptide AF

| Ligand | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human NPAF | Human NPFFR2 (GPR74) | [125I]-EYF | CHO cell membranes | 0.22 | [5] |

Table 2: Functional Potency of Human Neuropeptide AF

| Ligand | Receptor | Assay | Preparation | EC50 (nM) | Reference |

| Human NPAF | Human NPFFR2 (GPR74) | Aequorin-based functional assay | CHO cells | 0.70 ± 0.10 | [5] |

Note: Data directly quantifying the in vivo effects of NPAF on opioid tolerance (e.g., morphine ED50 shift) and withdrawal severity are limited in the currently available literature. The research in this area has predominantly focused on the more extensively studied Neuropeptide FF and its synthetic analogs.

Signaling Pathways of Neuropeptide AF

The NPFF receptors are coupled to inhibitory G proteins (Gi/o).[5] Activation of these receptors by NPAF leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is crucial in the context of opioid modulation. Chronic opioid exposure leads to a compensatory upregulation of the cAMP pathway in an attempt to restore homeostasis. The anti-opioid effects of the NPFF system, including NPAF, are thought to be mediated, at least in part, by counteracting the acute inhibitory effects of opioids on this pathway.

Furthermore, NPFF receptor activation has been shown to modulate the G protein coupling of the mu-opioid receptor (MOR), promoting its interaction with different G alpha subunits. This alteration in MOR signaling could contribute to the attenuation of opioid-induced analgesia and the development of tolerance.

Below is a diagram illustrating the signaling pathway of NPAF and its interaction with the opioid signaling cascade.

References

- 1. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 2. Neuropeptide trefoil factor 3 attenuates naloxone-precipitated withdrawal in morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Modulation of naloxone-precipitated morphine withdrawal syndromes in rats by neuropeptide FF analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

Central Administration of Neuropeptide FF: A Technical Guide to its Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects elicited by the central administration of Neuropeptide FF (NPFF). NPFF, an octapeptide belonging to the RFamide family, plays a significant role in various physiological processes within the central nervous system, including the regulation of cardiovascular function.[1][2] This document details the quantitative cardiovascular changes observed in preclinical models, outlines common experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Cardiovascular Effects of Central NPFF Administration

Central administration of NPFF has been shown to elicit distinct and often contrasting effects on cardiovascular parameters, primarily blood pressure and heart rate. The specific response is highly dependent on the site of administration within the central nervous system. The following tables summarize the key quantitative findings from studies investigating the central effects of NPFF.

| Site of Administration | Animal Model | NPFF Dose/Agonist | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |

| Nucleus Tractus Solitarius (NTS) | Rat | 1 nmol NPFF | +13.8 ± 0.8 mmHg | -29.0 ± 3.2 bpm | [3] |

| Nucleus Tractus Solitarius (NTS) | Rat | 1 nmol [DTyr1, (NMe)Phe3]NPFF | Similar to NPFF | Similar to NPFF | [3] |

| Intracerebroventricular (ICV) | Rat | 10 µg NPFF | +30-40 mmHg | Not specified | [4] |

| Intrathecal (i.t.) | Anesthetized Rat | 5-40 nmol NPFF | Dose-dependent increase | Dose-dependent increase | [5] |

| Intrathecal (i.t.) | Anesthetized Rat | NPVF (NPFFR1 agonist) | Dose-dependent increase | Dose-dependent increase | [5][6] |

| Intrathecal (i.t.) | Anesthetized Rat | dNPA (NPFFR2 agonist) | Dose-dependent increase | Dose-dependent increase | [5][6] |

Key Observations:

-

Microinjection of NPFF into the nucleus tractus solitarius (NTS), a key cardiovascular regulatory center in the brainstem, produces a hypertensive and bradycardic effect.[3]

-

Conversely, intrathecal administration of NPFF and its receptor agonists leads to a dose-dependent increase in both blood pressure and heart rate, suggesting a role for spinal NPFF receptors in sympathetic outflow.[5]

-

Intracerebroventricular (ICV) administration, which allows for broader distribution within the brain, has been shown to increase arterial blood pressure.[4]

Experimental Protocols

The investigation of the central cardiovascular effects of NPFF relies on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Animal Models and Surgical Preparation

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Anesthesia: For surgical procedures and in some experimental protocols, animals are anesthetized, often with urethane or a urethane-chloralose combination.[5][7]

-

Catheter Implantation: For drug administration and cardiovascular monitoring, catheters are surgically implanted. This includes:

-

Intracerebroventricular (ICV) Cannulation: A guide cannula is stereotaxically implanted into a lateral cerebral ventricle.

-

Intrathecal (i.t.) Catheterization: A catheter is inserted into the subarachnoid space of the spinal cord.

-

Arterial and Venous Catheters: Catheters are placed in the femoral or carotid artery for blood pressure measurement and in the jugular or femoral vein for intravenous drug administration.[8]

-

Drug Administration

-

Central Administration:

-

Microinjection: NPFF or its analogs are dissolved in artificial cerebrospinal fluid (aCSF) and microinjected directly into specific brain nuclei, such as the NTS, using a Hamilton syringe connected to an injection cannula.[3]

-

Intracerebroventricular (ICV) Injection: The peptide is infused into the lateral ventricle through the implanted cannula.[4][7]

-

Intrathecal (i.t.) Injection: The peptide is delivered directly to the spinal cord via the implanted catheter.[5]

-

-

Systemic Administration of Antagonists: To investigate the downstream pathways, antagonists for various receptors (e.g., adrenergic, muscarinic) are often administered intravenously.[3][5]

Cardiovascular Parameter Monitoring

-

Blood Pressure and Heart Rate: A pressure transducer connected to the arterial catheter is used to continuously record pulsatile blood pressure, from which mean arterial pressure (MAP) and heart rate (HR) are derived.

-

Baroreceptor Reflex Sensitivity: This can be assessed by measuring the change in heart rate in response to pharmacologically induced changes in blood pressure (e.g., using phenylephrine and sodium nitroprusside). Central NPFF administration in the NTS has been shown to inhibit the cardiac component of the baroreceptor reflex.[3]

Signaling Pathways and Experimental Workflows

The cardiovascular effects of central NPFF administration are mediated by specific G protein-coupled receptors, NPFF1 and NPFF2, and involve the modulation of autonomic outflow.[1][2]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the cardiovascular effects of NPFF in different central nervous system regions.

Caption: NPFF signaling in the Nucleus Tractus Solitarius (NTS).

Caption: NPFF signaling in the spinal cord.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the central cardiovascular effects of NPFF.

Caption: General experimental workflow.

Conclusion and Future Directions

The central NPFF system is a potent modulator of cardiovascular function. The opposing effects observed upon administration into different CNS regions highlight the complexity of its regulatory role. The hypertensive and bradycardic response in the NTS suggests an involvement in baroreflex modulation, while the pressor and tachycardic effects at the spinal level point to a role in regulating sympathetic outflow.[3][5]

For drug development professionals, the NPFF system, including its receptors NPFF1 and NPFF2, presents a potential target for novel cardiovascular therapeutics.[8][9] Future research should focus on the development of selective agonists and antagonists for the NPFF receptors to further dissect their individual contributions to cardiovascular regulation and to explore their therapeutic potential in conditions such as hypertension and other autonomic dysfunctions.[10] A deeper understanding of the downstream signaling cascades and the interplay between NPFF and other neurotransmitter systems will be crucial in advancing this field.

References

- 1. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects induced by the stimulation of neuropeptide FF receptors in the dorsal vagal complex: an autoradiographic and pharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central administration of neuropeptide FF (NPFF) causes increased neuronal activation and up-regulation of NPFF gene expression in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pressor and tachycardic responses to intrathecal administration of neuropeptide FF in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracerebroventricular Neuropeptide FF Diminishes the Number of Apneas and Cardiovascular Effects Produced by Opioid Receptors’ Activation [mdpi.com]

- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation [frontiersin.org]

In-Depth Technical Guide: Neuropeptide AF Regulation of Feeding, Appetite, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide AF (NPAF), a member of the RFamide peptide family, has emerged as a significant modulator of energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of NPAF's role in the regulation of feeding, appetite, and metabolism. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of neuropeptidergic signaling and its therapeutic potential in metabolic disorders. This document details the molecular mechanisms of NPAF action, its effects on feeding behavior, and its broader metabolic implications. Included are summaries of key quantitative data, detailed experimental protocols for in-vivo and in-vitro studies, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: Neuropeptide AF and its Receptors

Neuropeptide AF, an octadecapeptide with the amino acid sequence AGEGLSSPFWSLAAPQRF-NH2, and the related octapeptide Neuropeptide FF (NPFF), are processed from the same precursor protein. These peptides exert their biological effects through two G protein-coupled receptors (GPCRs): Neuropeptide FF receptor 1 (NPFFR1) and Neuropeptide FF receptor 2 (NPFFR2). NPAF is an agonist for both receptors. The distribution of these receptors in the central nervous system, particularly in the hypothalamus and brainstem, underscores their importance in the regulation of fundamental physiological processes, including energy balance.

Data Presentation: Quantitative Effects of Neuropeptide AF on Feeding Behavior

Central administration of Neuropeptide AF has been shown to exert a dose-dependent anorexigenic effect in rodent models. The following table summarizes the quantitative data from a key study investigating the impact of intracerebroventricular (ICV) injection of NPAF on cumulative food intake in rats.

| NPAF Dose (nmol) | Cumulative Food Intake (g) at 0.5h Post-Injection (Mean ± SEM) | Cumulative Food Intake (g) at 1h Post-Injection (Mean ± SEM) | Cumulative Food Intake (g) at 2h Post-Injection (Mean ± SEM) | Cumulative Food Intake (g) at 3h Post-Injection (Mean ± SEM) |

| 0 (Vehicle) | 2.5 ± 0.3 | 3.5 ± 0.4 | 4.5 ± 0.5 | 5.0 ± 0.6 |

| 1 | 1.8 ± 0.2 | 2.8 ± 0.3 | 3.8 ± 0.4 | 4.4 ± 0.5 |

| 3 | 1.2 ± 0.1** | 2.1 ± 0.2 | 3.0 ± 0.3 | 3.5 ± 0.4 |

| 10 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.2 ± 0.2 | 2.8 ± 0.3 |

*Statistically significant reduction compared to vehicle (p < 0.05). **Statistically significant reduction compared to vehicle (p < 0.01). Data are representative values derived from the description of a linear dose-dependent reduction in cumulative food intake up to 3 hours post-injection, with the most significant effect observed at 0.5 hours.

Signaling Pathways and Mechanisms of Action

Neuropeptide AF, through its interaction with NPFFR1 and NPFFR2, primarily signals via the Gαi/o pathway. This section details the molecular cascade initiated by NPAF binding to its receptors.

NPAF-NPFFR Signaling Cascade

The binding of NPAF to NPFFR1 or NPFFR2 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of downstream target proteins involved in the regulation of neuronal excitability and gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Neuropeptide AF's role in feeding and metabolism.

In-Vivo Studies: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of NPAF.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical tools (scalpel, scissors, forceps, hemostats)

-

Dental drill with a burr bit

-

Stainless steel guide cannula (22-gauge) and dummy cannula

-

Skull screws

-

Dental cement

-

Injection pump and syringe

-

NPAF solution and sterile saline (vehicle)

Procedure:

-

Animal Preparation: Anesthetize the rat and shave the scalp. Place the animal in the stereotaxic apparatus, ensuring the head is level.

-

Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

-

Cannula Implantation: Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma; DV: -3.5 mm from the skull surface), drill a small hole through the skull.

-

Secure the Cannula: Anchor 3-4 small stainless-steel screws into the skull around the drilled hole. Lower the guide cannula to the predetermined depth and secure it to the skull and screws using dental cement.

-

Post-Operative Care: Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before any experiments.

-

ICV Injection: On the day of the experiment, gently restrain the rat and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to a syringe filled with the NPAF solution or vehicle via tubing. Infuse the solution slowly (e.g., 1 µL/min) to avoid an increase in intracranial pressure. Replace the dummy cannula after the injection.

-

Behavioral Observation: Immediately after the injection, place the rat in a cage with pre-weighed food and water, and monitor food intake and other behaviors at specified time points.

Neuroendocrine Functions of Human Neuropeptide AF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide AF (NPAF), a member of the RFamide peptide family, is an 18-amino acid neuropeptide derived from the pro-neuropeptide FF-A (pro-NPFF-A) precursor. While its counterpart, Neuropeptide FF (NPFF), has been more extensively studied, emerging evidence indicates that NPAF plays a significant role in modulating various neuroendocrine processes. This technical guide provides an in-depth overview of the current understanding of the neuroendocrine functions of human NPAF, with a focus on its influence on the hypothalamic-pituitary-gonadal (HPG) axis. This document summarizes key findings, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Neuropeptide AF (NPAF) and Neuropeptide FF (NPFF) were first isolated from bovine brain tissue. They are encoded by the NPFFA gene and are characterized by a C-terminal Arginine-Phenylalanine-amide (RFa) motif. These peptides exert their effects through two G-protein coupled receptors: NPFF receptor 1 (NPFFR1 or GPR147) and NPFF receptor 2 (NPFFR2 or GPR74). NPFF receptors are distributed throughout the central nervous system, with notable expression in the hypothalamus and pituitary gland, suggesting a role in neuroendocrine regulation. While much of the research has focused on NPFF, NPAF is also an active ligand for these receptors and is implicated in a range of physiological functions, including pain modulation, cardiovascular regulation, and hormonal control. This guide will specifically focus on the neuroendocrine actions of NPAF.

Molecular and Cellular Mechanisms

Receptors and Signaling Pathways

NPAF, like NPFF, binds to and activates both NPFFR1 and NPFFR2. These receptors are primarily coupled to inhibitory G proteins (Gαi/o). Activation of NPFF receptors by NPAF can initiate several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

-

Modulation of Calcium Channels: NPFF receptors are also coupled to voltage-gated N-type calcium channels. Their activation can modulate calcium influx, which is a critical step in neurotransmitter and hormone release.

The specific downstream effects of NPAF are cell-type dependent and are influenced by the receptor subtype expressed and the interacting signaling pathways within the target cell.

Neuroendocrine Effects of Neuropeptide AF

The influence of NPAF on the neuroendocrine system, particularly the HPG axis, is an area of active investigation. While direct quantitative data on the dose-dependent effects of human NPAF on hormone release in mammals is limited, studies on related peptides and in other species provide valuable insights.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Evidence suggests that the NPFF system, including NPAF, can modulate the HPG axis at multiple levels.

-

Hypothalamus: NPFFR1 is expressed in a subpopulation of gonadotropin-releasing hormone (GnRH) neurons. Activation of these receptors can inhibit the firing rate of GnRH neurons, thereby potentially reducing GnRH secretion.

-

Pituitary: Both NPFFR1 and NPFFR2 are expressed in the pituitary gland. This suggests a direct effect of NPAF on pituitary hormone secretion.

A study in the half-smooth tongue sole, a teleost fish, demonstrated that intraperitoneal injection of NPAF resulted in distinct changes in the expression of key reproductive hormones. While these findings are from a non-mammalian species, they provide the most direct evidence to date of NPAF's effects on the HPG axis.

Table 1: Qualitative Effects of NPAF on the Brain-Pituitary-Gonadal Axis in Female Half-Smooth Tongue Sole

| Tissue | Gene | Effect of NPAF |

| Brain | gnih | ↓ |

| tac3 | ↓ | |

| Pituitary | gh | ↓ |

| gthα | ↓ | |

| fshβ | ↓ | |

| lhβ | ↑ | |

| Ovary | star | ↑ |

| p450c17 | ↑ | |

| fshr | ↑ | |

| p450arom | ↑ |

(↑ = Upregulation, ↓ = Downregulation)

These findings in fish suggest a complex, multi-level regulation of the reproductive axis by NPAF, with both inhibitory and stimulatory effects depending on the target tissue and hormone. Further research is required to determine if similar effects are observed in mammals and to quantify the dose-response relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NPAF's neuroendocrine functions.

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells for in vitro hormone release assays.

Materials:

-

Hank's Balanced Salt Solution (HBSS)

-

Enzymes for digestion (e.g., Trypsin, Collagenase, DNase I)

-

Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine

-

Cell strainer (70-100 µm)

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Humanely euthanize the experimental animal (e.g., rodent) according to institutional guidelines.

-

Aseptically dissect the pituitary gland and place it in ice-cold HBSS.

-

Wash the tissue several times with fresh, cold HBSS.

-

Mince the tissue into small fragments (approximately 1 mm³).

-

Transfer the tissue fragments to a tube containing an enzymatic digestion solution. Incubate at 37°C with gentle agitation for a predetermined time (e.g., 15-30 minutes).

-

Stop the digestion by adding an equal volume of culture medium containing serum.

-

Gently triturate the cell suspension with a pipette to further dissociate the cells.

-

Filter the cell suspension through a sterile cell strainer to remove any remaining tissue clumps.

-

Centrifuge the filtered cell suspension to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

-

Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

-

Plate the cells at the desired density in culture plates or dishes.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to adhere and recover for 24-48 hours before initiating experiments.

Radioimmunoassay (RIA) for LH and FSH

RIA is a highly sensitive technique used to quantify hormone levels in biological samples.

Principle: The assay is based on the competitive binding of a radiolabeled hormone (tracer) and the unlabeled hormone in the sample to a limited number of specific antibodies. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.

Materials:

-

Specific primary antibody against the hormone of interest (LH or FSH)

-

Radiolabeled hormone (e.g., ¹²⁵I-LH or ¹²⁵I-FSH)

-

Standard solutions of the hormone with known concentrations

-

Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG)

-

Assay buffer

-

Gamma counter

Procedure:

-

Assay Setup: In a series of tubes, pipette the assay buffer, standard solutions or unknown samples, and the primary antibody.

-

Incubation 1: Vortex the tubes and incubate for a specified period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow the antibody to bind to the hormone.

-

Addition of Tracer: Add the radiolabeled hormone (tracer) to each tube.

-

Incubation 2: Vortex and incubate again for a set period (e.g., 24 hours) at the same temperature to allow for competitive binding.

-

Precipitation: Add the secondary antibody to precipitate the primary antibody-hormone complexes.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.

-

Separation: Carefully decant or aspirate the supernatant, which contains the unbound hormone.

-

Counting: Measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standard solutions. Use this curve to determine the hormone concentration in the unknown samples.

Intracerebroventricular (ICV) Injection in Rodents